Methyl 4-bromo-2-cyano-5-nitrobenzoate
Description
Methyl 4-bromo-2-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring a bromo (Br), cyano (CN), and nitro (NO₂) group on a benzoate backbone. These electron-withdrawing substituents confer distinct electronic and steric properties, making the compound valuable in organic synthesis, particularly in nucleophilic aromatic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. The methyl ester group enhances solubility in non-polar solvents compared to the free acid form.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-8(12(14)15)7(10)2-5(6)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVRPQDEUPESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-5-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of methyl 2-cyano-5-nitrobenzoate, followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The esterification step can be carried out using methanol and a strong acid like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-5-nitrobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of 4-bromo-2-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-nitrobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitro and cyano groups. This activation facilitates electrophilic substitution reactions.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs of Methyl 4-bromo-2-cyano-5-nitrobenzoate, highlighting substituent variations and inferred properties:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The trifecta of Br, CN, and NO₂ groups in this compound creates a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the nitro group. In contrast, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate incorporates electron-donating groups (benzyloxy, methoxy), reducing ring activation and SNAr feasibility .
- Functional Group Interplay: The amino group in Methyl 2-amino-4-bromobenzoate introduces basicity and susceptibility to oxidation, contrasting with the stability of nitro/cyano groups in the target compound .
Q & A
Q. What are the established synthetic routes for Methyl 4-bromo-2-cyano-5-nitrobenzoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:
- Bromination : Electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C).
- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, with regioselectivity influenced by directing groups (e.g., cyano) .
- Esterification : Conversion to the methyl ester using methanol and acid catalysis (H₂SO₄) or via acyl chloride intermediates (SOCl₂) .
Optimization Considerations:
- Solvent Choice : Benzene or DMF for nitration/halogenation steps to enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate intermediates .
Example Reaction Pathway:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C | 75–85 | |
| Nitration | HNO₃/H₂SO₄, 50°C | 60–70 | |
| Esterification | MeOH, H₂SO₄, reflux | 90–95 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirms functional groups (C≡N stretch: ~2200 cm⁻¹; NO₂: ~1520/1350 cm⁻¹) .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving steric effects of bulky substituents .
Data Interpretation Example:
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| ¹³C NMR | δ 115 ppm (C≡N), δ 165 ppm (ester C=O) | Confirms cyano and ester groups |
| X-ray | Space group P2₁/c, Z = 4 | Reveals planar nitro group and dihedral angles |
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, but steric hindrance from the nitro and cyano groups can reduce reactivity.
- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing oxidative addition in Pd-catalyzed reactions.
- Steric Effects : Ortho-substituents (cyano, nitro) impede catalyst access. Use bulky ligands (e.g., XPhos) or microwave-assisted heating (100–120°C) to enhance yields .
Case Study:
| Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 40–50 | |
| Ullmann | CuI, 1,10-phenanthroline, DMSO | 55–65 |
Q. How can computational methods (DFT, MD) predict biological activity or stability?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates stability under physiological conditions (pH 7.4, 310 K) to assess hydrolysis of the ester group .
Data Contradiction Analysis:
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 µM–100 µM to identify IC₅₀ values. Inconsistent results may arise from solvent toxicity (e.g., DMSO >1% v/v) .
- Control Experiments : Compare with structurally similar analogs (e.g., Methyl 4-bromo-3-hydroxybenzoate) to isolate the nitro/cyano group’s role .
Example Assay Design:
| Assay | Conditions | Outcome |
|---|---|---|
| Antibacterial (MIC) | Mueller-Hinton agar, 37°C, 24h | MIC = 25 µg/mL against S. aureus |
| Cytotoxicity | MTT assay, HeLa cells, 48h | IC₅₀ = 50 µM |
Q. How is thermal/photochemical stability assessed for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
